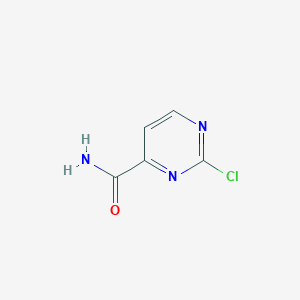

2-Chloropyrimidine-4-carboxamide

Übersicht

Beschreibung

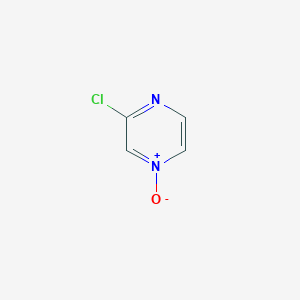

2-Chloropyrimidine-4-carboxamide is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.56 . The IUPAC name for this compound is 2-chloro-4-pyrimidinecarboxamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) . This indicates that the compound contains one carbon ©, five hydrogen (H), one chlorine (Cl), three nitrogen (N), and one oxygen (O) atom.Physical And Chemical Properties Analysis

This compound is a solid substance . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Inhibition of NF-kappaB and AP-1 Gene Expression

2-Chloropyrimidine-4-carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These factors are crucial in inflammatory and immune responses. Modifications to the pyrimidine ring of this compound have been explored to improve oral bioavailability and cell-based activity, with particular attention to the positions and types of substituents on the pyrimidine ring affecting activity and gastrointestinal permeability (Palanki et al., 2000).

2. Anti-Inflammatory Properties

The pyrimidine nucleoside, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a derivative of this compound, has been identified as an anti-inflammatory agent. It's used in treating adjuvant-induced arthritis and is structurally related to cancer markers found in chronic myelogenic leukemia patients (Rajeswaran & Srikrishnan, 2008).

3. Supramolecular Structure in Complexes

Studies have demonstrated the formation of a supramolecular structure in the crystal of the complex involving 6-phenyl-2-chloropyrimidine-4-carboxamide. This includes dimer associates of amide molecules, linked by dioxane molecules and intermolecular hydrogen bonds into infinite ribbons, indicating its potential in forming stable complexes (Rybalova et al., 2007).

4. Antitubercular Activity

Novel derivatives of this compound have been synthesized and evaluated for their antitubercular activity. Certain compounds showed potent activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents (Srinu et al., 2019).

5. Development of P2Y12 Antagonists

2-Phenyl-pyrimidine-4-carboxamide analogs, related to this compound, have been optimized as P2Y12 antagonists. Thesecompounds show excellent ex vivo potency in human plasma for platelet aggregation assays, indicating their potential in cardiovascular therapies (Caroff et al., 2014).

6. Antimicrobial Activity

3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which can be synthesized from this compound derivatives, have been shown to possess significant antimicrobial activity. This includes efficacy against strains such as Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

7. Potential in Anticancer Research

Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, a related compound, have been investigated for their antiproliferative activity against cancer cell lines. This research indicates the potential of this compound derivatives in developing anticancer drugs (Pierroz et al., 2012).

8. NNMT Inhibitors for Treating Diabetes

Novel pyrimidine-5-carboxamide compounds, related to this compound, have been explored as NNMT inhibitors for the treatment of diabetes. These compounds have shown potential in addressing metabolic syndrome and chronic kidney disease, demonstrating the diverse therapeutic applications of this chemical class (Sabnis, 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289417 | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22536-66-9 | |

| Record name | 22536-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the supramolecular structure of 6-phenyl-2-chloropyrimidine-4-carboxamide?

A1: Understanding the supramolecular structure of a compound, particularly how it interacts with other molecules through non-covalent bonds, is crucial for various reasons. In this case, the research highlights how 6-phenyl-2-chloropyrimidine-4-carboxamide forms distinct arrangements with dioxane and ethanol []. This information can be valuable for:

Q2: Does the research mention any spectroscopic data that helps characterize 6-phenyl-2-chloropyrimidine-4-carboxamide?

A2: While the abstract doesn't provide specific spectroscopic data, it's highly likely that the full research article utilizes techniques like X-ray diffraction to determine the supramolecular structure []. X-ray diffraction is a powerful method for elucidating the arrangement of molecules within a crystal lattice. Additionally, techniques like NMR spectroscopy and mass spectrometry could have been employed to confirm the compound's identity and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)